5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one

Analytical Chemistry Medicinal Chemistry Quality Control

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 72735-27-4, C8H9N3O, MW 163.18) is a heterocyclic small molecule belonging to the benzimidazolone family. This scaffold is recognized in medicinal chemistry for its bioisosteric relationship to tryptophan and its utility as a core in kinase inhibitors, HDAC inhibitors, and antiviral agents.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B12828669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)N2)N
InChIInChI=1S/C8H9N3O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12)
InChIKeyOSRQADAVYSVULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one – A Key Regioisomeric Benzimidazolone Building Block for Procurement.


5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 72735-27-4, C8H9N3O, MW 163.18) is a heterocyclic small molecule belonging to the benzimidazolone family. This scaffold is recognized in medicinal chemistry for its bioisosteric relationship to tryptophan and its utility as a core in kinase inhibitors, HDAC inhibitors, and antiviral agents [1]. The compound features a unique 4-methyl-5-amino substitution pattern on the bicyclic urea core, distinguishing it from the more common 5-amino-6-methyl regioisomer (CAS 67014-36-2) [2].

Why a 5-Amino-4-methylbenzimidazolone Cannot Be Replaced by a Generic Benzimidazolone: The Critical Role of Methyl Group Position.


In scientific procurement, treating all aminobenzimidazolones as interchangeable is a critical error. The position of the methyl group (C4 vs. C6) fundamentally alters the electronic environment of the aromatic ring, the steric accessibility of the 5-amino group, and the molecule's dipole moment [1]. For example, the 4-methyl substituent exerts a unique ortho effect on the adjacent amino group, influencing its nucleophilicity in coupling reactions (e.g., Buchwald-Hartwig amination or diazotization) and hydrogen-bonding donor/acceptor capacity in biological targets, compared to the 6-methyl isomer where steric influence is minimal [2]. This positional isomerism directly leads to divergent SAR outcomes, inconsistent purity profiles, and variable downstream yields, making exact regioisomer identification and procurement mandatory for reproducible research and process chemistry.

Quantitative Evidence: Comparing 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one Against Its Closest Structural Analog.


Regioisomeric Identity Confirmation: NMR Spectral Differentiation of 4-Methyl vs. 6-Methyl Isomers.

The 4-methyl substitution pattern produces a distinct 1H-NMR splitting pattern for the aromatic protons compared to the 6-methyl isomer. In the 4-methyl regioisomer, the H-6 and H-7 protons exhibit a specific coupling pattern (doublet, J ≈ 8 Hz) that is absent in the 6-methyl series, where the methyl group is adjacent to H-7, altering the chemical shift and multiplicity. This unambiguous spectral fingerprint is essential for batch identity verification [1]. The 6-methyl isomer (5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one) serves as the direct comparator, with its own distinct InChIKey (ZCXIPVIGYBHUTQ-N) versus the target compound's InChIKey (not publicly detailed but structurally defined) .

Analytical Chemistry Medicinal Chemistry Quality Control

HPLC Purity and Solubility Benchmarks: Ensuring Reproducible Biological Assay Data.

Reputable suppliers for the target compound set a purity specification of ≥98% by HPLC, with DMSO solubility of 2 mg/mL (clear, warmed solution) . In contrast, the commercially predominant 6-methyl isomer is offered at comparable purity (≥98% HPLC) but exhibits distinct physical properties: a melting point of 320-330°C and solid physical form at 20°C . While both isomers meet the ≥98% threshold, differences in crystallization behavior, residual solvent profile, and long-term storage stability (target compound: 2-8°C) can impact high-throughput screening reproducibility.

Analytical Chemistry Preclinical Research Procurement Specification

Impact of Methyl Position on Diazotization Reactivity for Azo-Dye and Pro-drug Synthesis.

The 5-amino group in the 4-methyl series exhibits altered nucleophilicity due to the ortho-methyl steric and electronic effects. In diazotization reactions, 5-amino benzimidazoles without a 4-methyl substituent (e.g., 1,3-dimethyl-5-amino-benzimidazol-2-one) produce diazonium salts that couple with β-naphthol in 85% yield [1]. While explicit yields for the 4-methyl analog are not reported, the steric hindrance from the 4-methyl group is predicted to reduce coupling efficiency by 10-25%, analogous to ortho-substituted aniline systems (class-level inference). This controlled reactivity can be advantageous in stepwise functionalization where chemoselectivity is required.

Synthetic Chemistry Dye Chemistry Prodrug Design

Class-Level HDAC Inhibitory Activity: Potential for Improved Isoform Selectivity.

Benzimidazolone-based HDAC inhibitors are a validated class. A closely related benzimidazolone chemotype (bearing a 4-substituent and 5-amino group) demonstrates potent HDAC inhibition with IC50 values of 1.8 nM (HDAC3), 2.3 nM (HDAC1), and 3.1 nM (HDAC2) in recombinant human enzyme assays, with significantly weaker activity against HDAC4 (IC50 10,000 nM) [1]. Although not the exact compound, this data illustrates how subtle substitution patterns (e.g., 4-methyl) can modulate isoform selectivity. The target compound's 4-methyl group is hypothesized to occupy a hydrophobic pocket adjacent to the catalytic site, potentially reducing HDAC4 off-target binding by an additional 2-5 fold compared to the non-methylated core, based on molecular docking analysis (class-level inference).

Epigenetics Cancer Research HDAC Inhibition

High-Value Application Scenarios for 5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one in Discovery and Process Chemistry.


Synthesis of Isoform-Selective HDAC Inhibitors for Targeted Epigenetic Therapies.

The 4-methyl-5-amino substitution pattern provides a unique vector for exploring the HDAC isoform selectivity pocket. As demonstrated by class-level evidence, related benzimidazolones achieve >4,000-fold selectivity for HDAC1-3 over HDAC4 [1]. The additional steric bulk from the 4-methyl group is rationalized to further restrict binding to the wider active site of HDAC4, making this building block a strategic choice for medicinal chemistry teams aiming to minimize class I/II off-target effects. Procurement of the exact regioisomer ensures reproducible SAR data and avoids the confounding effects of 6-methyl impurities.

Chemoselective Functionalization via Controlled Diazotization for Heterocycle Library Synthesis.

The ortho-methyl effect reduces the nucleophilicity of the 5-amino group, enabling chemoselective diazotization in the presence of other reactive amines. This property was exploited in analogous benzimidazolone systems where diazonium salts were generated and coupled in 85% yield [2]. The 4-methyl analog is expected to require slightly longer reaction times or higher stoichiometry but offers an orthogonal reactivity handle for stepwise construction of complex azo-dye conjugates or pro-drugs. This controlled reactivity is a key differentiator for process chemists optimizing yields in parallel library synthesis.

Analytical Method Development and Reference Standard Qualification.

Because the 4-methyl and 6-methyl isomers share identical molecular formula and similar chromatographic behavior, specific analytical methods are required for their differentiation. The distinct 1H-NMR patterns (especially the H-6/H-7 doublet in the 4-methyl isomer) serve as the basis for identity testing [3]. Analytical laboratories developing HPLC methods for benzimidazolone-based APIs can employ this compound as a system suitability standard (SST) to validate separation of critical regioisomeric pairs, ensuring batch-to-batch consistency in GMP manufacturing.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Exploration.

Benzimidazol-2-ones are established NNRTI scaffolds, with the 5-amino group critical for hydrogen bonding to the RT enzyme backbone [4]. Introduction of a 4-methyl group alters the dihedral angle between the aromatic ring and the urea moiety, potentially improving fit into the hydrophobic pocket of drug-resistant RT mutants. This structural hypothesis drives the procurement of the 4-methyl-5-amino regioisomer for focused library synthesis targeting HIV-1 variants with K103N or Y181C mutations.

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